molecular formula C16H17ClN2O3S B2761819 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034620-48-7

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2761819
CAS RN: 2034620-48-7
M. Wt: 352.83
InChI Key: AEIBRWYYIGYTFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

Research has explored the synthesis and application of beta-piperidinoethylsulfides, which undergo Cope-type elimination to afford beta-aminoethylsulfones. These compounds have shown potential as inhibitors of cyclin-dependent kinase CDK2, which is crucial in cell cycle regulation and cancer therapy. A specific derivative linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine emerged as a potent inhibitor, demonstrating the potential of related compounds in medicinal chemistry (Griffin et al., 2006).

Hedgehog Pathway Inhibitor Metabolism

The metabolism and disposition of GDC-0449, a molecule with a similar pyridine structure, were extensively studied in rats and dogs. GDC-0449 is a Hedgehog signaling pathway inhibitor, and its study provides insights into the metabolic fate of such compounds. The research revealed extensive metabolism involving oxidation and conjugation processes, highlighting the complex metabolic pathways these compounds can undergo (Yue et al., 2011).

Novel Heterocyclic Compounds Synthesis

Studies have focused on synthesizing new pyrazolopyridines and related compounds, demonstrating the versatility of pyridine derivatives in creating diverse bioactive molecules. These synthetic pathways offer a foundation for developing novel therapeutic agents, showcasing the utility of such compounds in drug discovery and development (Ghattas et al., 2003; El‐Emary et al., 2002).

Spin-Crossover and Phase Changes in Iron(II) Complexes

Research into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands has uncovered a delicate interplay between spin-crossover phenomena and crystallographic phase changes. These findings contribute to our understanding of molecular electronics and spintronics, highlighting the role of pyridine derivatives in developing advanced materials (Cook et al., 2015).

Catalytic Syntheses and Biological Activities

The compound and its related derivatives have been used as catalysts and intermediates in the synthesis of biologically active molecules. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity for synthesizing pyrazolopyridine derivatives, showcasing the compound's role in facilitating green chemistry and medicinal applications (Zhang et al., 2016).

properties

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBRWYYIGYTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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